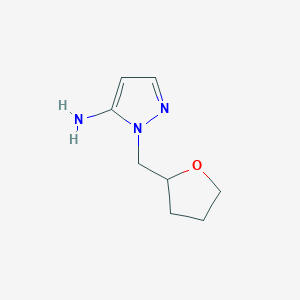
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine” contains a tetrahydrofuran group, a pyrazole group, and an amine group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . An amine is a functional group that contains a basic nitrogen atom with a lone pair of electrons .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran ring, the pyrazole ring, and the amine group. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group is a common site of reactivity in many chemical reactions, often acting as a nucleophile or base . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the amine group could confer basic properties . The tetrahydrofuran group could contribute to the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazole derivatives, including structures related to 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine, have been synthesized and characterized using various spectroscopic methods and single-crystal X-ray crystallography. These compounds have been analyzed for their physical and chemical properties, contributing to a deeper understanding of their structure and potential applications (Titi et al., 2020).
Molecular Structure and Properties
- Studies on the chiral center and molecular structure of closely related compounds provide insights into their spatial configuration and intramolecular interactions. Such information is crucial for understanding the compound's reactivity and potential applications in various fields (Zhengyu Liu et al., 2009).
Impact on Reductive Cyclization Processes
- Pyrazole derivatives are studied for their role in reductive cyclization processes. The presence of intramolecular hydrogen bonds in these compounds influences their reactivity, which is significant for chemical synthesis and potential pharmaceutical applications (Szlachcic et al., 2020).
Role in Cobalt(II) Complex Formation
- The compound is relevant in forming Cobalt(II) complexes, which have applications in areas like polymerization. The molecular structures of these complexes vary based on the substitution groups, impacting their chemical behavior and potential industrial applications (Sunghye Choi et al., 2015).
Microwave-Assisted Synthesis
- Pyrazole amides, similar to the compound , have been synthesized using microwave-assisted techniques. This approach offers a rapid and efficient method for producing compounds with significant bactericidal and antimicrobial activities, highlighting the compound's potential in medical research (Jun Hu et al., 2011).
Catalytic Applications
- Compounds with a similar structure have been utilized as catalysts in reactions involving CO2 and cyclohexene oxide. Their efficiency in forming copolymers under various conditions underscores their potential in polymer chemistry and environmental applications (Anelisa Matiwane et al., 2020).
Orientations Futures
Given the presence of both a pyrazole and a tetrahydrofuran group in this compound, it could be of interest in medicinal chemistry research. Pyrazole derivatives have been studied for their potential as therapeutic agents in various diseases . Similarly, tetrahydrofuran derivatives are found in several natural products and drugs . Therefore, this compound could potentially be explored for its biological activity in future research.
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVNWLPRCSYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



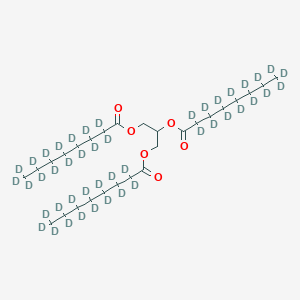
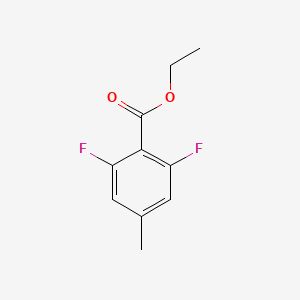
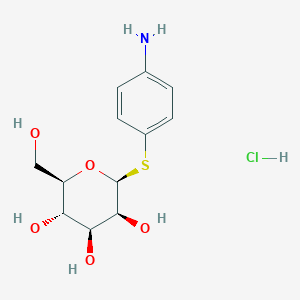
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
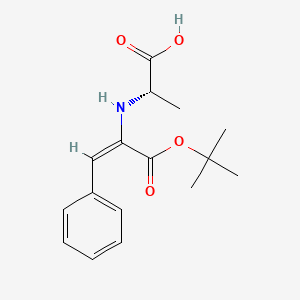

![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)
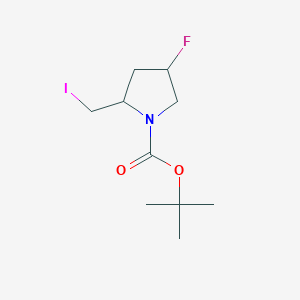
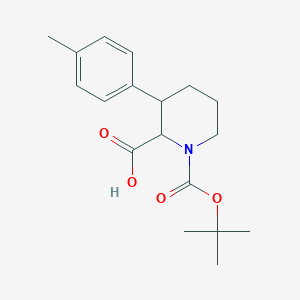
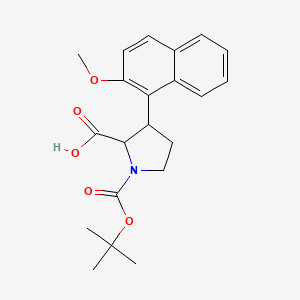
![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)
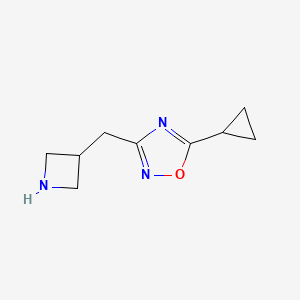
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)